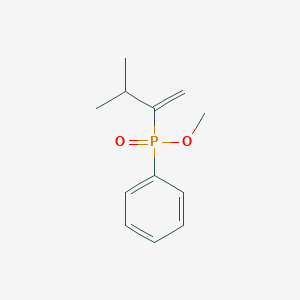![molecular formula C12H10N4O2 B14615412 3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione CAS No. 58010-90-5](/img/structure/B14615412.png)
3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. Lumichrome is a yellow crystalline compound that is involved in various biological processes and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione can be achieved through several methods. One common approach involves the oxidation of riboflavin under acidic conditions. This process typically uses reagents such as hydrogen peroxide or potassium permanganate to achieve the desired oxidation . The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of lumichrome.
Industrial Production Methods
Industrial production of lumichrome may involve the fermentation of genetically modified microorganisms that can produce riboflavin, followed by chemical oxidation to convert riboflavin to lumichrome . This method leverages the efficiency of microbial biosynthesis and the scalability of chemical oxidation processes.
化学反応の分析
Types of Reactions
3,7-Dimethyl-1H-benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: Lumichrome can be further oxidized to form different derivatives.
Reduction: It can be reduced to form dihydrolumichrome under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Various oxidized derivatives of lumichrome.
Reduction: Dihydrolumichrome.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
3,7-Dimethyl-1H-benzo[g]pteridine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Studied for its role in riboflavin metabolism and its interactions with flavoproteins.
Medicine: Investigated for its potential therapeutic effects and its role in photodynamic therapy.
Industry: Utilized in the production of fluorescent dyes and pigments.
作用機序
The mechanism of action of 3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione involves its interaction with flavoproteins and other biological molecules. It acts as a cofactor in various enzymatic reactions, facilitating electron transfer processes. The compound’s molecular targets include flavin-dependent enzymes, which play crucial roles in cellular respiration and energy metabolism .
類似化合物との比較
Similar Compounds
Lumiflavin: Another derivative of riboflavin with similar structural features but different functional groups.
Alloxazine: A tautomer of isoalloxazine, sharing the same ring system but differing in the position of hydrogen atoms.
Uniqueness
3,7-Dimethyl-1H-benzo[g]pteridine-2,4-dione is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. This distinct structure allows it to participate in unique biochemical pathways and makes it a valuable compound for various research applications .
特性
CAS番号 |
58010-90-5 |
|---|---|
分子式 |
C12H10N4O2 |
分子量 |
242.23 g/mol |
IUPAC名 |
3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C12H10N4O2/c1-6-3-4-7-8(5-6)13-9-10(14-7)15-12(18)16(2)11(9)17/h3-5H,1-2H3,(H,14,15,18) |
InChIキー |
IROVZESNKQWVQK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C3C(=N2)C(=O)N(C(=O)N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)

![4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-2-ethoxyphenol](/img/structure/B14615349.png)
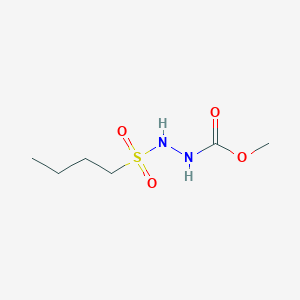

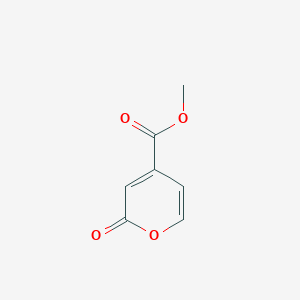
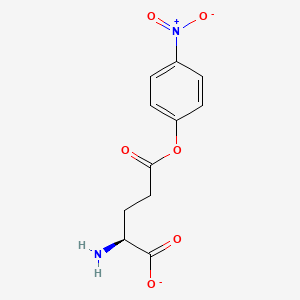
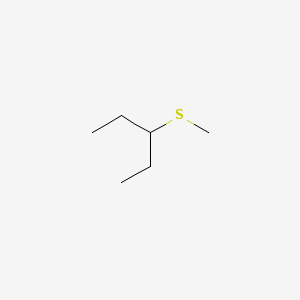
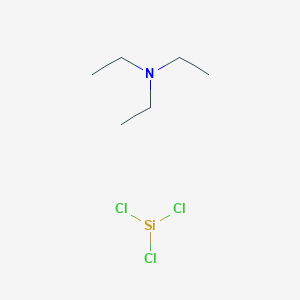
![2,2,4,4-Tetramethyl-3-[(2,2,4,4-tetramethylpentan-3-yl)disulfanyl]pentane](/img/structure/B14615420.png)
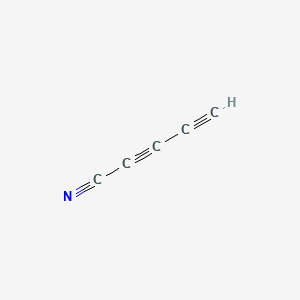
![8-[(4S,5S)-5-octyl-2-sulfanylidene-1,3-dithiolan-4-yl]octanoic acid](/img/structure/B14615435.png)
